(4-Chloro-2-fluorophenyl)(3-methylthiophen-2-yl)methanone
Overview
Description
“(4-Chloro-2-fluorophenyl)(3-methylthiophen-2-yl)methanone” is a chemical compound with the CAS Number: 1249924-08-0 . It has a molecular weight of 254.71 . The IUPAC name for this compound is (4-chloro-2-fluorophenyl) (3-methyl-2-thienyl)methanone . It appears as a powder .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C12H8ClFOS/c1-7-4-5-16-12(7)11(15)9-3-2-8(13)6-10(9)14/h2-6H,1H3 . This code provides a specific description of the molecule’s structure, including the arrangement of atoms and bonds.Physical and Chemical Properties Analysis
“this compound” is a powder . More detailed physical and chemical properties such as melting point, boiling point, and density were not available in the sources I found.Scientific Research Applications
Crystal Packing and Supramolecular Interactions
A study delved into the crystal packing of a series of methanone derivatives, underscoring the pivotal role of non-covalent interactions such as lone pair-π interactions and halogen bonds in their supramolecular architectures. These interactions significantly contribute to the stabilization of molecular conformations and the overall crystal lattice structure (Sharma et al., 2019).
Structural Insights through Crystallography
The synthesis and crystal structure of methanone compounds featuring chloro, phenylthio, and methyl groups were studied. These studies employed techniques like X-ray diffraction, providing a structural understanding of these compounds, which is vital for comprehending their potential applications and interactions (Sun et al., 2017).
Theoretical Studies and Physicochemical Properties
Research focusing on boric acid ester intermediates with benzene rings, closely related to the compound , conducted detailed theoretical studies including density functional theory (DFT) and conformational analyses. These studies not only confirmed the structures of the compounds but also shed light on their physicochemical properties, molecular electrostatic potentials, and frontier molecular orbitals, providing a comprehensive understanding of the compound's characteristics and potential applications (Huang et al., 2021).
Safety and Hazards
Properties
IUPAC Name |
(4-chloro-2-fluorophenyl)-(3-methylthiophen-2-yl)methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClFOS/c1-7-4-5-16-12(7)11(15)9-3-2-8(13)6-10(9)14/h2-6H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFIPPKFLQREUSW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)C(=O)C2=C(C=C(C=C2)Cl)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClFOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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